molecular formula C16H14F3N5O B4799071 2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide

2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide

Cat. No.: B4799071
M. Wt: 349.31 g/mol
InChI Key: NWYRVOWLJISSDX-UHFFFAOYSA-N
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Description

2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide is a complex organic compound that features a pyrazolo[3,4-B]pyridine core with various substituents, including a trifluoromethyl group and a pyridylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide typically involves multiple steps, starting from commercially available precursors. The final step involves the coupling of the pyridylacetamide moiety under mild reaction conditions, often using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The trifluoromethyl and pyridyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazolo[3,4-B]pyridine core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the pyrazolo[3,4-B]pyridine core makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-9-7-12(16(17,18)19)14-10(2)23-24(15(14)21-9)8-13(25)22-11-3-5-20-6-4-11/h3-7H,8H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYRVOWLJISSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3=CC=NC=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide
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2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide
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2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide
Reactant of Route 4
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2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide
Reactant of Route 5
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2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]-N~1~-(4-pyridyl)acetamide

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